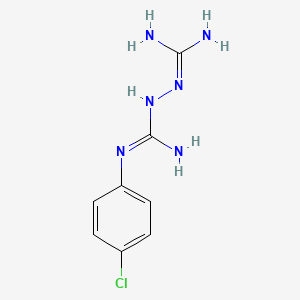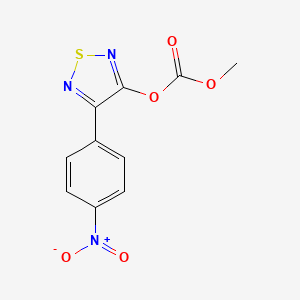
Strontium, ethyliodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium, ethyliodo- is a chemical compound that contains strontium, a soft, silvery, highly reactive metal belonging to the alkaline earth metals group. Strontium compounds have various applications, particularly in pyrotechnics, phosphors, and sugar refining . Strontium, ethyliodo- is a specialized compound used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of strontium, ethyliodo- typically involves the reaction of strontium with ethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general synthetic route can be represented as follows:
[ \text{Sr} + \text{C}_2\text{H}_5\text{I} \rightarrow \text{Sr(C}_2\text{H}_5\text{I})_2 ]
Industrial production methods for strontium compounds often involve the extraction of strontium from minerals such as celestite (strontium sulfate) and strontianite (strontium carbonate). These minerals are processed to obtain strontium oxide, which can then be used to synthesize various strontium compounds .
Analyse Des Réactions Chimiques
Strontium, ethyliodo- undergoes several types of chemical reactions, including:
Oxidation: Strontium compounds can react with oxygen to form strontium oxide.
Reduction: Strontium can be reduced from its compounds using strong reducing agents.
Substitution: Strontium, ethyliodo- can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Strontium, ethyliodo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other strontium compounds.
Medicine: Investigated for its use in targeted drug delivery and as an immunotherapeutic agent.
Mécanisme D'action
The mechanism of action of strontium, ethyliodo- involves its interaction with molecular targets and pathways in biological systems. Strontium ions can mimic calcium ions and are taken up by bone tissues, promoting bone growth and regeneration. This compound also exhibits antimicrobial properties and can be used in the treatment of infections .
Comparaison Avec Des Composés Similaires
Strontium, ethyliodo- can be compared with other strontium compounds such as strontium chloride, strontium carbonate, and strontium sulfate. These compounds share similar properties due to the presence of strontium but differ in their specific applications and reactivity. For example:
Strontium chloride: Used in pyrotechnics and as a radiopharmaceutical agent.
Strontium carbonate: Commonly used in the production of glass and ceramics.
Strontium sulfate: Used as a precursor for other strontium compounds and in the extraction of strontium from minerals.
Strontium, ethyliodo- is unique due to its specific reactivity and applications in organic synthesis and biomedical research.
Propriétés
Numéro CAS |
153205-42-6 |
|---|---|
Formule moléculaire |
C2H5ISr |
Poids moléculaire |
243.59 g/mol |
Nom IUPAC |
strontium;ethane;iodide |
InChI |
InChI=1S/C2H5.HI.Sr/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ATEZKFQZQPMJED-UHFFFAOYSA-M |
SMILES canonique |
C[CH2-].[Sr+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



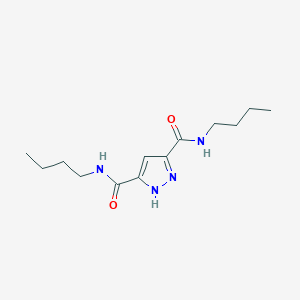
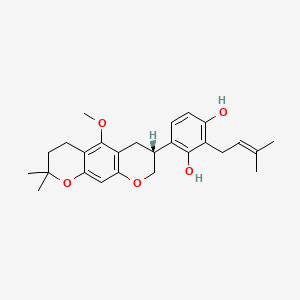
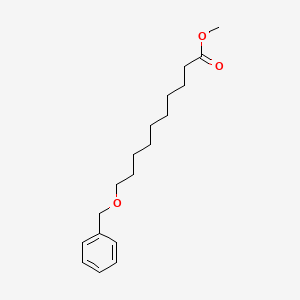
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)
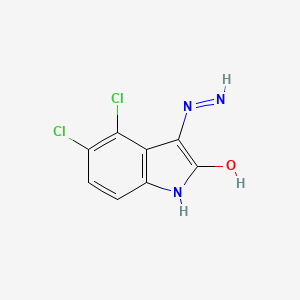

![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
